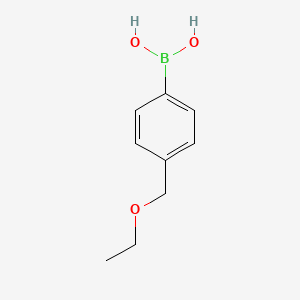

4-Ethoxymethylphenylboronic acid

Description

4-Ethoxycarbonylphenylboronic acid (CAS: 4334-88-7) is an organoboron compound with the molecular formula C₉H₁₁BO₄ and a molar mass of 193.99 g/mol . It exists as a powdered solid with a phase transition temperature of 135°C . The compound features an ethoxycarbonyl (-COOEt) substituent at the para position of the phenyl ring, which enhances its electron-withdrawing properties and influences its reactivity in cross-coupling reactions. It is widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives for pharmaceuticals and materials science .

Properties

IUPAC Name |

[4-(ethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUPNEQXGIBFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629655 | |

| Record name | [4-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-31-6 | |

| Record name | [4-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxymethylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an ethoxymethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxymethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.

Oxidation: Phenol derivatives.

Scientific Research Applications

4-Ethoxymethylphenylboronic acid has diverse applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Ethoxymethylphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The ethoxymethyl group provides stability and enhances the reactivity of the compound in these reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 4-ethoxycarbonylphenylboronic acid and analogous compounds:

Key Observations:

- Electron Effects : The ethoxycarbonyl group (-COOEt) is electron-withdrawing, enhancing the electrophilicity of the boron atom and improving reactivity in cross-coupling reactions compared to electron-donating groups like -OMe .

- Thermal Stability : 4-Acetylphenylboronic acid exhibits a significantly higher melting point (240–244°C) due to strong intermolecular interactions via its ketone group .

- Functional Group Versatility : The ethynyl group in 4-ethynylphenylboronic acid enables alkyne-azide "click" chemistry, a pathway distinct from traditional Suzuki couplings .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

- 4-Ethoxycarbonylphenylboronic acid demonstrates robust reactivity with aryl halides, facilitated by palladium catalysts. For example, it couples efficiently with 4-bromoacetophenone to yield biaryl ketones, critical in pharmaceutical intermediates .

- 4-Methoxyphenylboronic acid shows slower reaction rates due to the electron-donating methoxy group, which reduces the electrophilicity of the boron atom .

- 4-Acetylphenylboronic acid participates in Baeyer-Villiger oxidations and decarboxylative couplings , broadening its utility beyond traditional cross-couplings .

Functional Group Transformations

- The ethoxycarbonyl group in 4-ethoxycarbonylphenylboronic acid can be hydrolyzed to carboxylic acids or transesterified, offering post-functionalization flexibility .

- In contrast, 4-methoxycarbonylphenylboronic acid (methyl ester) is less reactive toward nucleophiles compared to its ethoxy counterpart, highlighting the role of ester alkyl chain length in modulating reactivity .

Biological Activity

4-Ethoxymethylphenylboronic acid (EMBPA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring with an ethoxymethyl substituent. The general structure can be represented as follows:

This compound exhibits properties typical of boronic acids, including the ability to form reversible covalent bonds with diols, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of EMBPA can be attributed to several mechanisms:

- Enzyme Inhibition : EMBPA has been shown to inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to altered metabolic pathways in target organisms.

- Antioxidant Properties : Research indicates that EMBPA possesses antioxidant activities, which may help mitigate oxidative stress in biological systems.

- Antibacterial Activity : Preliminary studies suggest that EMBPA exhibits antibacterial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting respiratory chain dehydrogenase activity, leading to cell death.

Antioxidant Activity

A study evaluated the antioxidant capacity of EMBPA using standard assays such as DPPH and ABTS. The results indicated a significant capacity to scavenge free radicals, which is crucial for potential therapeutic applications in oxidative stress-related conditions.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antibacterial Activity

The antibacterial efficacy of EMBPA was tested against several Gram-positive and Gram-negative bacteria using micro-dilution assays. The results demonstrated that EMBPA had a more pronounced effect on Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

The study highlighted that the compound significantly affected the membrane integrity of bacteria, leading to increased permeability and subsequent cell lysis.

Case Studies

- In Vivo Studies : In vivo studies involving animal models have shown that EMBPA can reduce inflammation and bacterial load in infected tissues. The compound's ability to modulate immune responses was also noted, suggesting potential applications in treating infections.

- Mechanistic Insights : Further mechanistic studies revealed that EMBPA affects the bacterial respiratory chain by inhibiting dehydrogenase enzymes, which are critical for energy production in bacteria. This inhibition results in decreased ATP levels and ultimately leads to bacterial death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.